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Salirasib Overview & Clinical Profile

Salirasib is an oral RAS inhibitor that acts as a farnesylcysteine mimetic, competing with Ras proteins for

membrane binding sites and leading to their degradation [1] [2]. The table below summarizes key clinical

trial findings for Salirasib.

Trial Feature
Solid Tumors (Phase I,
2018) [1] [3]

Hematologic
Malignancies (Phase I,
2015) [4]

Pancreatic Cancer
(Review, 2010) [5]

Recommended
Phase II Dose

800 mg twice daily [1] No MTD defined (up to
900 mg twice daily) [4]

600 mg twice daily (in
combination with

gemcitabine) [5]

Safety &
Tolerability

Well-tolerated; most frequent

AEs: gastrointestinal
disturbances (diarrhea,

abdominal pain, nausea) [1]

Well-tolerated; most

frequent AE: Grade 1-2
diarrhea (82% of

patients) [4]

Well-tolerated in

combination with
gemcitabine [5]

Efficacy Signal KRAS-mutant patients:

Median PFS of 227 days [1]

Hematological

improvement in 47% of
patients; no complete

remissions [4]

Progression-free

survival: 4.7 months
(with gemcitabine) [5]
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Trial Feature
Solid Tumors (Phase I,
2018) [1] [3]

Hematologic
Malignancies (Phase I,
2015) [4]

Pancreatic Cancer
(Review, 2010) [5]

Key Limitation Small number of patients with
KRAS mutations [1]

Modest activity as a
single agent; trial

discontinued due to
financial constraints [4]

Lacks head-to-head
comparison with

modern standards of
care [5]

Experimental Protocols from Key Studies

For researchers designing related experiments, here are the core methodologies from pivotal studies on

Salirasib.

In Vitro Cell Growth Inhibition (IC50 Determination):

Cell Lines: Human hepatocarcinoma cells (e.g., HepG2, Huh7, Hep3B) are cultured in DMEM

or MEM with 10% FBS [6].
Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then incubated

with a range of Salirasib concentrations (e.g., 25-200 μM) or a vehicle control (DMSO) for 72
hours [6].

Viability Assay: Cell viability is measured using a colorimetric WST-1 assay. The IC50 value is
calculated by nonlinear regression analysis [6].

In Vivo Anti-Tumor Efficacy (Subcutaneous Xenograft Model):

Model: Immunodeficient mice subcutaneously inoculated with human cancer cells (e.g., HepG2

for HCC) [6].
Dosing: Once tumors are palpable, mice are treated with Salirasib or a vehicle control. The

drug is often administered via oral gavage or intraperitoneal injection [6].
Endpoint Monitoring: Tumor volume is measured regularly over the treatment period (e.g., 12

days). At the endpoint, tumors are excised and weighed to determine the percentage of tumor
growth inhibition in the treated group compared to the control [6].

Mechanism of Action Signaling Pathway
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The following diagram illustrates the proposed mechanism by which Salirasib disrupts Ras signaling, based

on descriptions from the search results [1] [2] [6].
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Status of Pharmacoeconomic Data
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A true pharmacoeconomic value assessment for Salirasib cannot be completed with the available

information.

Lack of Cost-Effectiveness Analysis: The search results do not contain any formal cost-
effectiveness studies, cost-utility analyses, or budget impact models for Salirasib. Such analyses are

fundamental to determining a drug's pharmacoeconomic value [7].
Clinical Development Status: The available clinical data for Salirasib is from early-phase (I/II) trials

[1] [4]. The drug has not progressed to late-phase trials or market approval in major regions, which is
when robust pharmacoeconomic evaluations are typically conducted.

Contrast with Approved KRAS Inhibitors: For context, newer, approved KRASG12C-specific
inhibitors like Adagrasib have undergone cost-effectiveness analyses. One study from a US payer

perspective concluded that Adagrasib was not cost-effective compared to chemotherapy, with an
incremental cost-effectiveness ratio (ICER) of $913,211 per QALY [7]. Similar high-quality data does

not exist for Salirasib.

How to Proceed with Assessment

To build a comprehensive pharmacoeconomic profile for Salirasib, you may need to:

Search Clinical Trial Registries: Look for ongoing or completed Phase III trials on platforms like

ClinicalTrials.gov. Successful Phase III results are a prerequisite for health technology assessment
submissions.

Consult Health Technology Assessment (HTA) Bodies: Check the websites of major HTA
organizations, which publish detailed appraisals for newly approved drugs.

Explore Synthetic Control Arms: In the absence of direct comparative trials, consider
methodologies like matching-adjusted indirect comparisons, which have been used to compare other

KRAS inhibitors [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Salirasib pharmacoeconomic value assessment]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b542350#salirasib-

pharmacoeconomic-value-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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